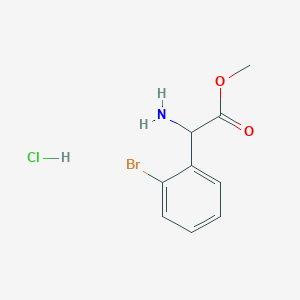
Methyl amino(2-bromophenyl)acetate hydrochloride
Descripción general
Descripción
“Methyl amino(2-bromophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1219408-44-2 . It has a molecular weight of 280.55 . The compound is solid in its physical form . It has been used in scientific research due to its complex structure.
Molecular Structure Analysis
The IUPAC name for this compound is “methyl amino (2-bromophenyl)acetate hydrochloride” and its InChI Code is "1S/C9H10BrNO2.ClH/c1-13-9 (12)8 (11)6-4-2-3-5-7 (6)10;/h2-5,8H,11H2,1H3;1H" . This indicates that the compound contains a bromophenyl group attached to an acetate group, which is further connected to a methyl amino group.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 280.55 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Methyl amino(2-bromophenyl)acetate hydrochloride is not directly mentioned in available literature, but its structural components and related compounds have been extensively studied for their utility in chemical synthesis and potential applications in various fields. Research has focused on developing practical synthesis methods for related compounds and exploring their applications.
One relevant study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory material. The study outlines an alternative method for the preparation of this compound, highlighting the challenges associated with traditional synthesis methods, such as the use of expensive and toxic materials and the generation of unwanted by-products. This research contributes to the development of more efficient and safer synthesis protocols for compounds of pharmaceutical interest (Qiu, Gu, Zhang, & Xu, 2009).
Potential Therapeutic Applications
While the direct therapeutic applications of this compound are not documented, compounds with similar structures have been evaluated for their pharmacological properties. For instance, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has been approved as a treatment for multiple sclerosis due to its immunosuppressive effects mediated through activation of sphingosine-1-phosphate receptors (S1PRs). Additionally, it demonstrates antitumor efficacy in several cancer models, indicating the potential of structurally related compounds in cancer therapy (Zhang, Wang, Ji, Cong, Zhu, Zhou, 2013).
Environmental and Health Safety
Research into the environmental and health safety of chemical compounds includes the study of their degradation pathways and potential toxic effects. A review on the degradation of acetaminophen by advanced oxidation processes emphasizes the importance of understanding the kinetics, mechanisms, and by-products of degradation pathways for ensuring environmental safety. The study highlights the role of advanced oxidation processes (AOPs) in treating recalcitrant compounds in aqueous media, which could be relevant for managing waste containing this compound or related compounds (Qutob, Hussein, Alamry, Rafatullah, 2022).
Safety and Hazards
The compound has been associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
methyl 2-amino-2-(2-bromophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWCLPWBSZSUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



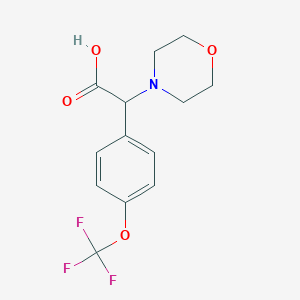
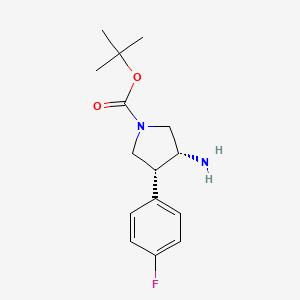
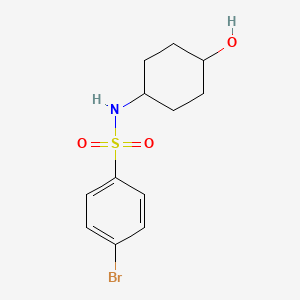

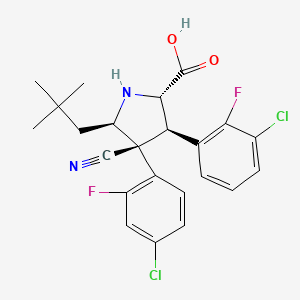
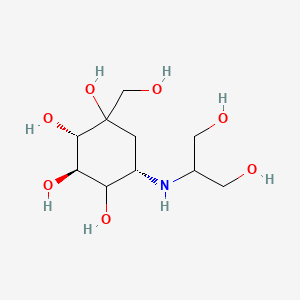

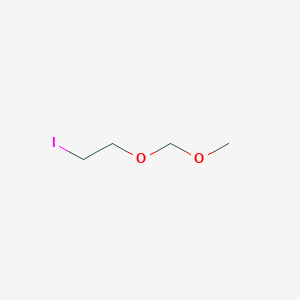

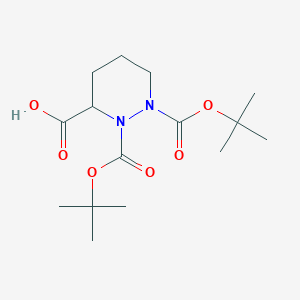

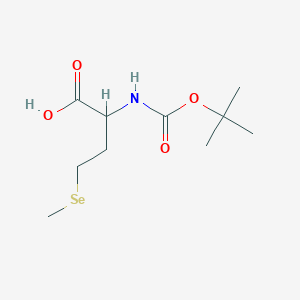

![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)